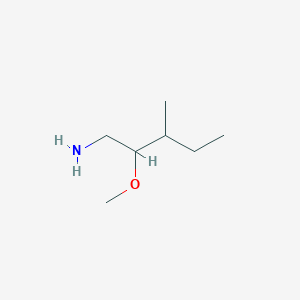

2-Methoxy-3-methylpentan-1-amine

描述

Contextual Significance in Modern Chemical Research

While specific research focusing exclusively on 2-Methoxy-3-methylpentan-1-amine is not extensively documented in publicly available literature, the broader class of alkoxyamines has garnered significant attention. These compounds are recognized for their role as versatile building blocks and intermediates in a variety of chemical transformations. The presence of both a primary amine and a methoxy (B1213986) group on a chiral backbone suggests potential applications in areas such as asymmetric synthesis, where such molecules can act as chiral ligands or auxiliaries. The structural complexity of this compound, arising from its stereocenters, makes it an interesting target for stereoselective synthesis and a candidate for the development of novel chemical entities.

Overview of Scholarly Focus on the Chemical Compound

Direct scholarly articles detailing the synthesis, properties, and applications of this compound are sparse. However, its constituent functional groups—the primary amine and the ether—are among the most studied in organic chemistry. The reactivity and spectroscopic properties of these individual groups are well-established. Therefore, an understanding of this compound can be built by examining the interplay of these functionalities within the specific molecular framework of a substituted pentane (B18724) chain. The primary focus of this article will be to consolidate the predicted and known characteristics of this molecule based on the foundational principles of organic chemistry and data from analogous structures.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-6(2)7(5-8)9-3/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMUEQYNTNCGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving 2 Methoxy 3 Methylpentan 1 Amine Derivatives

Fundamental Mechanistic Pathways of Primary Amines

The reactivity of 2-Methoxy-3-methylpentan-1-amine is largely dictated by the lone pair of electrons on its nitrogen atom, making it both basic and nucleophilic. The following sections detail the core reactions stemming from this primary amine group.

Oxidative Transformations of Amine Functionalities

Primary amines like this compound can undergo oxidation through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. The oxidation involves the net loss of two electrons and protons from the carbon-nitrogen bond. nih.gov

A common transformation pathway for primary amines involves oxidation to form nitroso compounds, which are subsequently oxidized to nitroalkanes. youtube.com For instance, using an oxidizing agent like hydrogen peroxide or a peroxy acid, this compound would first be oxidized to an alkyl hydroxylamine. Further oxidation through the removal of hydrogen atoms leads to a nitroso intermediate, which is then oxidized to the corresponding nitroalkane, 2-Methoxy-3-methyl-1-nitropentane. youtube.com

Flavoproteins are enzymes that can catalyze the oxidation of primary amines by transferring a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor. nih.gov This process converts the C-N single bond to a double bond, forming an imine. Subsequent hydrolysis of this imine would yield an aldehyde and ammonia (B1221849). In the case of this compound, this enzymatic oxidation would produce 2-methoxy-3-methylpentanal.

The table below summarizes potential products from the oxidation of this compound.

Table 1: Products of Oxidative Transformations| Oxidizing Agent/System | Intermediate Product | Final Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 2-Methoxy-3-methylpentan-1-hydroxylamine | 2-Methoxy-3-methyl-1-nitropentane |

| Flavoprotein (Enzymatic) | Imine | 2-Methoxy-3-methylpentanal |

| Argentic Picolinate | Not Applicable | Aldehyde/Ketone |

Reductive Pathways of Amine Precursors and Derivatives

Primary amines are frequently synthesized via the reduction of various nitrogen-containing functional groups. These reductive pathways represent the formation of amine precursors and are crucial for the synthesis of molecules like this compound.

Reductive Amination: This powerful method converts an aldehyde or ketone into an amine. wikipedia.orgchemistry.coach To synthesize this compound, one could start with 2-methoxy-3-methylpentanal. The aldehyde reacts with ammonia to form an intermediate imine, which is then reduced to the primary amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.orglibretexts.org

Reduction of Nitriles: Alkyl halides can be converted to primary amines by a two-step process that adds an additional carbon atom. libretexts.org A suitable precursor could be 1-halo-2-methylbutane, which upon reaction with a cyanide salt via an SN2 mechanism, would yield 2-methylpentanenitrile. Subsequent reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) produces the corresponding primary amine. chemistry.coachlibretexts.org

Reduction of Amides: Amides can also be reduced to amines using powerful reducing agents like LiAlH₄. masterorganicchemistry.com A corresponding amide precursor, 2-methoxy-3-methylpentanamide, would be reduced to this compound. This reaction proceeds by hydride addition to the carbonyl, followed by elimination of the oxygen atom to form an iminium ion, which is then reduced again to the amine. masterorganicchemistry.com

Nucleophilic Reactivity of the Amine Group in Substitution Processes

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile. libretexts.orgchemguide.co.uk This reactivity is central to its participation in substitution reactions. The nucleophilicity of amines is influenced by both electronic and steric factors. fiveable.me Primary amines are generally more nucleophilic than tertiary amines due to reduced steric hindrance. fiveable.me

Reaction with Alkyl Halides: As a nucleophile, this compound can react with alkyl halides (e.g., bromoethane) in a nucleophilic substitution (SN2) reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary ammonium (B1175870) salt. If ammonia or another amine is present, it can deprotonate the salt to yield a free secondary amine. chemguide.co.uk This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts, often resulting in a mixture of products. chemguide.co.uk

Reaction with Acyl Chlorides and Acid Anhydrides: Primary amines readily react with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution. libretexts.orgchemguide.co.uk The reaction with, for example, ethanoyl chloride would be vigorous, yielding N-(2-methoxy-3-methylpentyl)ethanamide and an ammonium chloride salt. chemguide.co.uk The reaction with an acid anhydride (B1165640) like ethanoic anhydride is similar but generally slower, producing the same amide and an ammonium carboxylate salt. libretexts.org

Detailed Mechanistic Investigations of Complex Organic Transformations

Mechanism of Nucleophilic Aromatic Substitution (SNAr) involving Methoxy (B1213986) and Amine Groups

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is distinct from SN1 or SN2 mechanisms and typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. youtube.compressbooks.pub

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group. This step is typically rate-determining. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs, taking its bonding electrons with it. pressbooks.pub

A derivative of this compound, such as N-(2-methoxy-3-methylpentyl)aniline, could act as the nucleophile in an SNAr reaction. For example, in a reaction with 1-chloro-2,4-dinitrobenzene, the amine nitrogen would attack the carbon bonded to the chlorine, forming a Meisenheimer complex stabilized by the two nitro groups. Subsequent loss of the chloride ion would yield the final substituted product.

Conversely, a methoxy group on an activated aromatic ring can act as a leaving group, being displaced by a strong nucleophile like an amine. nih.govntu.edu.sg Some studies have explored concerted SNAr pathways, where bond-formation and bond-breaking occur in a single step, particularly with unactivated substrates, though this is considered less common. nih.gov

Stereochemical Mechanistic Aspects of Catalytic Reactions

Given that this compound is a chiral molecule, the stereochemical outcomes of reactions involving it are of significant interest. Asymmetric catalysis is key to synthesizing enantiomerically pure chiral amines and using them as catalysts or auxiliaries. acs.org

Asymmetric Synthesis: The synthesis of a specific stereoisomer of this compound can be achieved through catalytic asymmetric hydrogenation of a precursor imine or enamine. acs.org This involves using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. The chiral catalyst creates a chiral environment that directs the hydrogenation to occur preferentially on one face of the C=N double bond, leading to a high enantiomeric excess (ee) of one enantiomer of the amine.

Organocatalysis: Chiral primary and secondary amines are themselves powerful organocatalysts. They can activate aldehydes and ketones by forming nucleophilic enamine or electrophilic iminium ion intermediates. A chiral amine like this compound could potentially catalyze various reactions, such as aldol (B89426) or Mannich reactions, by controlling the stereochemical course of the transformation. The catalyst's stereochemistry is transferred to the product during the reaction. For instance, in an aldol reaction, the chiral amine would form an enamine with a donor ketone, which would then attack an acceptor aldehyde from a specific direction, dictated by the steric environment of the catalyst, to produce a chiral aldol product with high stereoselectivity.

Proton Transfer and Exchange Mechanisms in Reaction Intermediates3.2.4. Kinetic and Thermodynamic Characterization of Reaction Pathways

Computational and Theoretical Investigations of 2 Methoxy 3 Methylpentan 1 Amine Structure and Reactivity

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the forefront of theoretical investigations, providing a robust framework for understanding the fundamental properties of molecules. These methods, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and conformational preferences of 2-methoxy-3-methylpentan-1-amine.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are employed to determine the electronic structure of this compound, from which a wide range of properties can be derived. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

In a typical DFT study of this compound, the molecular geometry is first optimized to find the lowest energy arrangement of its atoms. This optimization is often performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p). The choice of functional and basis set is crucial for obtaining reliable results. From the optimized geometry, various electronic properties can be calculated, including the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP, for instance, can identify the electron-rich and electron-poor regions of the molecule, which is critical for understanding its intermolecular interactions.

Theoretical calculations on similar amino acids and their derivatives have shown that DFT can accurately predict their geometric parameters and vibrational frequencies. researchgate.netmdpi.comsciforum.netbohrium.comnih.gov For this compound, DFT calculations would reveal the influence of the methoxy (B1213986) and methyl groups on the electronic environment of the amine functionality.

Ab Initio Methods in Conformational Analysis

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, especially for conformational analysis.

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds. Ab initio calculations can be used to map out the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformer. This process helps in identifying the most stable conformations and the energy barriers between them. Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies build upon the foundation of quantum chemical calculations to explore the dynamic behavior and reactivity of molecules. These techniques provide a bridge between the static picture provided by electronic structure calculations and the dynamic reality of chemical processes.

Prediction of Reactivity and Selectivity via Computational Descriptors (e.g., Fukui Indices, Frontier Molecular Orbitals)

The reactivity of a molecule can be predicted using a variety of computational descriptors derived from its electronic structure. Among the most powerful of these are the Frontier Molecular Orbitals (FMOs) and Fukui indices. wikipedia.orgscm.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the nitrogen atom of the amine group is expected to be a primary contributor to the HOMO, making it a likely site for electrophilic attack.

Fukui functions provide a more detailed picture of reactivity by identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.comfaccts.descm.comresearchgate.net These indices are calculated from the change in electron density when an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom in this compound, one can predict the regioselectivity of its reactions.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -9.50 |

| ELUMO | 1.20 |

| HOMO-LUMO Gap (ΔE) | 10.70 |

| Ionization Potential (I) | 9.50 |

| Electron Affinity (A) | -1.20 |

| Global Hardness (η) | 5.35 |

| Global Softness (S) | 0.187 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 1.61 |

Conformational Analysis and Stereochemical Preferences

The presence of two chiral centers in this compound gives rise to four possible stereoisomers. Understanding the conformational preferences of each of these stereoisomers is essential for predicting their biological activity and interaction with other chiral molecules.

Conformational analysis of flexible molecules like this involves exploring the potential energy surface by rotating around single bonds. pharmacy180.comlumenlearning.comiscnagpur.ac.in For this compound, key dihedral angles to consider are those around the C2-C3 and C1-C2 bonds. The relative energies of the different staggered and eclipsed conformations will be influenced by steric hindrance between the methyl, methoxy, and amino groups, as well as potential intramolecular hydrogen bonding between the amine and methoxy groups.

Computational methods can be used to systematically search for low-energy conformers. The results of such a search can be presented as a potential energy surface or a table of relative energies for the most stable conformers. This information is critical for understanding which shapes the molecule is most likely to adopt in different environments.

| Conformer | Dihedral Angle (N-C1-C2-O) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-Anti | 180° | 180° | 0.00 |

| Anti-Gauche | 180° | 60° | 0.85 |

| Gauche-Anti | 60° | 180° | 1.20 |

| Gauche-Gauche | 60° | 60° | 2.50 |

Reaction Pathway Exploration (e.g., Reactive Internal Reaction Coordinate - RIRC)

Understanding the mechanism of a chemical reaction involves identifying the transition state that connects the reactants and products. Computational methods can be used to locate these transition states and to map out the entire reaction pathway. The Intrinsic Reaction Coordinate (IRC) method is a powerful tool for this purpose.

For a hypothetical reaction involving this compound, such as its acylation, computational chemists would first locate the structure of the transition state. The IRC calculation would then trace the path of lowest energy from the transition state down to the reactants and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For more complex reactions with multiple steps, exploring the full reactive potential energy surface is necessary. While no specific studies on the RIRC of this molecule were found, this methodology is a standard approach for elucidating reaction mechanisms.

Implicit and Explicit Solvent Models in Computational Chemistry

The choice of a solvent model is a critical decision in the computational investigation of a molecule like this compound, as the solvent can significantly influence its conformational preferences, reactivity, and interactions with other molecules. Computational chemistry employs two primary classes of solvent models: implicit and explicit. acs.org

Implicit Solvent Models

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. youtube.com This approach significantly reduces the number of atoms in the simulation, making it computationally efficient. researchgate.net Popular implicit models include the Generalized Born (GB) model and the Poisson-Boltzmann (PB) model. acs.org

For a molecule like this compound, an implicit solvent model would be valuable for initial conformational searches and for obtaining a preliminary understanding of the solvent's effect on the relative energies of different conformers. The presence of both a methoxy and an amine group allows for potential intramolecular hydrogen bonding, and an implicit model could provide a first approximation of how the solvent polarity affects the stability of such interactions.

Illustrative Example: Conformational Energies in Implicit Solvents

To illustrate the potential application of implicit solvent models, the following hypothetical data table shows the relative energies of two possible conformers of this compound—one with an intramolecular hydrogen bond and one without—in different implicit solvents.

| Conformer | Gas Phase (ε=1) | Chloroform (ε=4.8) | Acetonitrile (B52724) (ε=37.5) | Water (ε=80.1) |

| Intramolecular H-Bond | 0.0 | 1.2 | 3.5 | 4.8 |

| No H-Bond | 2.5 | 1.8 | 0.5 | 0.0 |

| This table is for illustrative purposes only and is based on general trends observed in computational studies of similar molecules. |

In this hypothetical scenario, the intramolecularly hydrogen-bonded conformer is more stable in the gas phase. However, as the polarity of the solvent increases, the non-hydrogen-bonded conformer, which can form more favorable intermolecular hydrogen bonds with the solvent, becomes more stable.

Explicit Solvent Models

Explicit solvent models treat each solvent molecule as an individual entity in the simulation. nih.gov This allows for a more detailed and physically realistic description of solute-solvent interactions, including specific hydrogen bonds and the local solvent structure around the solute. mdpi.com However, the large number of solvent molecules makes these simulations computationally expensive. nih.gov

For this compound, an explicit solvent model would be crucial for understanding the specifics of its solvation shell. For instance, in an aqueous environment, it would be possible to analyze the number of water molecules directly hydrogen-bonding to the amine and methoxy groups, the orientation of these water molecules, and the dynamics of these interactions. Such detailed information is particularly important for studying chiral recognition phenomena, where the precise arrangement of solvent molecules can play a decisive role. acs.org

Illustrative Example: Solvation Shell Analysis in Explicit Water

A molecular dynamics simulation using an explicit water model could yield data on the structure of the solvation shell around the functional groups of this compound.

| Functional Group | Average Number of Hydrogen-Bonded Water Molecules | Average H-Bond Distance (Å) |

| Amine (-NH2) | 3.2 | 1.9 |

| Methoxy (-OCH3) | 1.5 | 2.1 |

| This table is for illustrative purposes only and is based on typical results from explicit solvent simulations of amino alcohols. |

Comparison and Hybrid Approaches

The choice between implicit and explicit models often depends on the specific research question and available computational resources. Implicit models are generally faster and well-suited for initial explorations and calculations where specific solute-solvent interactions are not the primary focus. nih.gov Explicit models, while more computationally demanding, provide a more accurate picture of the solvent environment and are often necessary for studying processes where specific interactions are critical. acs.orgnih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise, treating the solute molecule with a high level of quantum mechanical theory while representing the solvent molecules with a more computationally efficient molecular mechanics force field. rutgers.edu This approach can provide a good balance of accuracy and computational cost for studying reactions and other processes in solution.

Building Block in the Construction of Complex Organic Molecules

The structure of this compound makes it an intriguing building block for the synthesis of more complex organic molecules. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, amidation, alkylation, and the formation of imines and enamines. These reactions are fundamental in the construction of larger molecular frameworks.

The presence of a β-methoxy group can influence the reactivity and conformational preferences of the molecule and its derivatives. This can be strategically exploited in stereoselective synthesis to control the outcome of reactions at or near the chiral centers. For instance, the methoxy group could act as a directing group in certain metal-catalyzed reactions or influence the facial selectivity of nucleophilic additions to derivatives of the amine.

The synthesis of complex molecules often relies on the use of chiral building blocks to introduce stereocenters with high fidelity. While there is no specific data on this compound, the general utility of chiral amino alcohols and their ether derivatives is well-established in the synthesis of natural products and other complex targets rsc.org.

Table 1: Potential Reactions for Molecular Elaboration

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Acylation | Acid chloride, Anhydride (B1165640) | Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amines |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compounds |

Precursor for Advanced Chemical Entities in Medicinal Chemistry Research

The β-amino ether motif is a recognized pharmacophore present in a number of biologically active compounds. The structural alerts within this compound suggest its potential as a precursor for the synthesis of novel therapeutic agents. The amine functionality can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of β-amino acids and their analogs, which can be conceptually derived from structures like this compound, have shown a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. lookchem.comnih.govcbseacademic.nic.in For example, the incorporation of heterocyclic moieties onto the amino group can lead to compounds with interesting pharmacological profiles.

The methoxy group can also play a role in the pharmacokinetic properties of potential drug candidates by influencing their lipophilicity and metabolic stability. The stereochemistry of the molecule is also of paramount importance, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.

Application in Ligand Design for Asymmetric Catalysis

Chiral amines and amino alcohols are privileged scaffolds for the synthesis of ligands used in asymmetric catalysis. The presence of both a nitrogen and an oxygen atom in a 1,2-relationship in this compound makes it an excellent candidate for the development of novel chiral ligands for a variety of metal-catalyzed reactions.

These bidentate ligands can coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The specific steric and electronic properties of the ligand, dictated by the substituents on the carbon backbone, are crucial for achieving high catalytic activity and selectivity.

While no specific ligands derived from this compound have been reported, the general principle is well-supported by a vast body of literature on ligands derived from other chiral 1,2-amino alcohols and their ethers. rsc.org The modular nature of this scaffold would allow for the synthesis of a library of related ligands with varying steric bulk and electronic properties for catalyst optimization.

Table 2: Potential Catalytic Applications of Derived Ligands

| Catalytic Reaction | Metal | Potential for Enantioselectivity |

|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Rhodium | High |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | High |

| Asymmetric Epoxidation | Titanium, Vanadium | Moderate to High |

Utility in Materials Science for Novel Compound Development

The functional groups present in this compound also suggest its potential utility in the field of materials science. The primary amine can be used as a monomer or a cross-linking agent in the synthesis of novel polymers and functional materials. For instance, polyamides or polyimides with unique properties could be synthesized using this chiral monomer.

The incorporation of a chiral, non-racemic building block like this compound into a polymer backbone can lead to the formation of materials with interesting chiroptical properties, which could have applications in areas such as chiral separations, sensors, and nonlinear optics.

Furthermore, the amine group can be used to functionalize surfaces, nanoparticles, or other materials, imparting specific properties such as hydrophilicity, biocompatibility, or the ability to coordinate metal ions. While direct applications of this compound in materials science are not documented, the general strategies for incorporating amino compounds into materials are well-established.

Conclusion

2-Methoxy-3-methylpentan-1-amine is a chiral bifunctional molecule with potential for further investigation in organic chemistry. While direct research on this specific compound is limited, its synthesis can be plausibly achieved through established methods like reductive amination. Its physicochemical and spectroscopic properties can be reasonably predicted based on its structure. The presence of both an amine and an ether functionality on a chiral backbone suggests potential applications as a synthetic building block, a chiral auxiliary, or as a starting point for the design of new molecules with interesting properties for materials science or medicinal chemistry. Further research is needed to fully elucidate the characteristics and potential of this intriguing compound.

Advanced Spectroscopic and Chromatographic Techniques for Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "2-Methoxy-3-methylpentan-1-amine" and its derivatives at the atomic level. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the various protons in the molecule would be observed. The protons of the methoxy (B1213986) group (CH₃O-) would likely appear as a singlet, while the protons on the carbon adjacent to the amine group (-CH₂NH₂) would exhibit a characteristic multiplet pattern due to coupling with neighboring protons. The methyl and ethyl groups would also produce unique signals, with their chemical shifts and splitting patterns providing crucial information about their connectivity.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. rsc.org Each unique carbon atom in "this compound" gives rise to a distinct signal, allowing for the confirmation of the number of carbon environments and their electronic nature. For instance, the carbon atom of the methoxy group would have a chemical shift characteristic of an ether linkage.

During mechanistic studies of its synthesis or reactions, NMR is invaluable for identifying transient intermediates. For example, if the synthesis involves the reduction of a corresponding nitrile or amide, the disappearance of signals associated with the starting material and the appearance of new signals corresponding to the amine product can be monitored over time.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| -NH₂ | Variable (broad singlet) | s (broad) | 2H |

| -CH₂-NH₂ | ~2.7-2.9 | m | 2H |

| -O-CH₃ | ~3.3 | s | 3H |

| -CH-O- | ~3.4-3.6 | m | 1H |

| -CH-CH₃ | ~1.6-1.8 | m | 1H |

| -CH₂-CH₃ | ~1.3-1.5 | m | 2H |

| -CH-CH₃ | ~0.9 | d | 3H |

| -CH₂-CH₃ | ~0.9 | t | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂-NH₂ | ~45-50 |

| -CH-O- | ~80-85 |

| -O-CH₃ | ~55-60 |

| -CH-CH₃ | ~35-40 |

| -CH₂-CH₃ | ~25-30 |

| -CH-CH₃ | ~10-15 |

| -CH₂-CH₃ | ~10-15 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "this compound" and for monitoring the progress of reactions involving this compound. pressbooks.publibretexts.org The IR spectrum provides a unique fingerprint of a molecule based on the vibrations of its chemical bonds.

For "this compound," several key absorption bands are expected. The primary amine (-NH₂) group is characterized by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two bands in this region is a definitive indicator of a primary amine. orgchemboulder.comyoutube.com Additionally, an N-H bending vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

The C-N stretching vibration of the aliphatic amine will appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com The ether linkage (C-O-C) will exhibit a strong C-O stretching band, typically in the 1070-1150 cm⁻¹ region. The presence of alkane C-H bonds will be confirmed by stretching vibrations just below 3000 cm⁻¹. libretexts.org

During a synthesis, for instance, the reduction of a nitrile to form "this compound," IR spectroscopy can be used to follow the reaction. The disappearance of the strong, sharp C≡N stretching band around 2220-2260 cm⁻¹ and the concurrent appearance of the characteristic N-H stretching bands of the primary amine would signify the conversion of the starting material to the product.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend | 1580-1650 | Medium to Strong |

| Aliphatic Amine | C-N Stretch | 1020-1250 | Medium to Weak |

| Ether (-O-CH₃) | C-O Stretch | 1070-1150 | Strong |

| Alkane (C-H) | C-H Stretch | 2850-2960 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M+) reveals the exact molecular mass of the compound. For "this compound" (C₇H₁₇NO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, a characteristic feature of monoamines. libretexts.orgmiamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₃]⁺ | Loss of a methyl group |

| 102 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 88 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be obtained. rsc.orgnih.gov For a chiral molecule like "this compound," which has two stereocenters, X-ray crystallography can be used to determine the absolute stereochemistry (the R/S configuration) of each chiral center. rsc.org

In mechanistic studies, X-ray diffraction can be used to characterize the structure of stable crystalline intermediates or final products, providing crucial insights into the stereochemical outcome of a reaction. The combination of X-ray diffraction with solid-state NMR can offer a more complete picture of the structure and dynamics in the solid state. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination in Asymmetric Synthesis

When "this compound" is produced through an asymmetric synthesis, it is crucial to determine the enantiomeric purity of the product. Chiral chromatography is the primary technique used for this purpose. cat-online.comnih.gov This method involves the separation of enantiomers using a chiral stationary phase (CSP).

The principle behind chiral chromatography is that the two enantiomers of a chiral molecule will interact differently with the chiral stationary phase, leading to different retention times. This allows for the separation and quantification of each enantiomer in a mixture. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral columns for this purpose. libretexts.org

For the analysis of "this compound," a suitable chiral column would be selected based on the properties of the molecule. The sample is injected into the chromatograph, and the separated enantiomers are detected as they elute from the column. The relative areas of the two peaks in the resulting chromatogram correspond to the ratio of the two enantiomers, from which the enantiomeric excess (ee) can be calculated. This is a critical quality control parameter in the synthesis of chiral compounds. In some cases, derivatization of the amine may be necessary to improve its chromatographic behavior and detection. nih.govnih.gov

Emerging Research Avenues and Future Prospects for 2 Methoxy 3 Methylpentan 1 Amine

As a chiral amine with multiple stereocenters, 2-Methoxy-3-methylpentan-1-amine represents a molecule of interest for further investigation, particularly within the fields of synthetic chemistry and materials science. The future prospects for this compound are intrinsically linked to advancements in asymmetric synthesis, catalysis, computational chemistry, and its potential utility as a specialized chemical tool. The exploration of these areas could unlock novel applications and more efficient production methods.

常见问题

Basic Synthesis: What are the common synthetic routes for 2-Methoxy-3-methylpentan-1-amine?

Methodological Answer:

The synthesis typically involves multi-step alkylation and reduction processes. A standard route begins with a halogenated precursor (e.g., 3-methylpentene derivatives) undergoing nucleophilic substitution with methoxy-containing amines. Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation steps to reduce intermediates, while solvents such as ethanol or methanol ensure optimal reaction kinetics. Purification via column chromatography or distillation is critical to isolate the amine product .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Catalyst Loading : Incremental increases in Pd/C (0.5–2.0% w/w) enhance hydrogenation efficiency while minimizing side reactions .

- Temperature Control : Lower temperatures (0–5°C) during alkylation reduce racemization, preserving stereochemistry.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilicity in substitution steps.

- Automated Monitoring : Real-time pH and temperature tracking in industrial-scale reactors ensures reproducibility .

Basic Characterization: Which spectroscopic methods are most effective for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify methoxy ( ppm) and methyl branching ( ppm) groups. 2D techniques (COSY, HSQC) resolve stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHNO, MW 131.22) and fragments key functional groups (e.g., loss of –OCH) .

- IR Spectroscopy : Stretching frequencies for amine (3350–3300 cm) and ether (1250–1050 cm) groups validate connectivity .

Advanced Analysis: How can discrepancies in NMR data for stereoisomers be resolved?

Methodological Answer:

- Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) converts enantiomers into diastereomers with distinct H NMR splitting patterns .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for possible stereoisomers, allowing comparison with experimental data .

- Crystallography : Single-crystal X-ray diffraction definitively assigns absolute configuration when suitable crystals are obtained .

Basic Biological Screening: What in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT) and adrenergic receptors due to structural similarity to methoxyamphetamines .

- Enzyme Inhibition Studies : Test monoamine oxidase (MAO) inhibition using fluorometric assays with kynuramine as a substrate .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells establish baseline safety profiles .

Advanced Pharmacological Mechanisms: How can molecular docking elucidate receptor interactions?

Methodological Answer:

- Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro, accounting for protonation states at physiological pH .

- Receptor Homology Modeling : If crystal structures are unavailable, build models using templates (e.g., β-adrenergic receptor) and validate with Ramachandran plots .

- Binding Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify interaction energies, prioritizing key residues (e.g., Asp113 in 5-HT) .

Safety Handling: What precautions are critical during laboratory-scale synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatile intermediates .

- Ventilation : Ensure negative pressure in work areas to avoid amine vapor accumulation (TLV-TWA: 2 ppm) .

- Waste Disposal : Quench excess reagents with 10% acetic acid before aqueous neutralization and hazardous waste disposal .

Data Contradictions: How should researchers address conflicting pharmacological data across studies?

Methodological Answer:

- Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, controlling for variables like cell type or assay conditions .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。